molecular formula C9H6ClNO3 B15207789 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride

4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride

Cat. No.: B15207789
M. Wt: 211.60 g/mol
InChI Key: VVAMUVMBVPKGOA-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound that features both an oxazole ring and a carbonyl chloride functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the formation of the oxazole ring followed by the introduction of the carbonyl chloride group. One common method involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable carbonyl source under acidic conditions. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl chloride group can be reduced to an alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, thiols

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives

    Reduction: Alcohol or amine derivatives

    Substitution: Amides, esters, thioesters

Scientific Research Applications

4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment, enabling the study of biological processes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride depends on its specific application. In general, the compound can interact with various molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function or activity. The oxazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride can be compared with other similar compounds, such as:

    4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid: This compound lacks the carbonyl chloride group and is less reactive in nucleophilic substitution reactions.

    4-(Methoxymethyl)benzo[d]oxazole-2-carbonyl chloride: The methoxymethyl group is less reactive than the hydroxymethyl group, leading to different chemical reactivity and applications.

    2-(Chloromethyl)benzo[d]oxazole:

The uniqueness of this compound lies in its combination of the oxazole ring, hydroxymethyl group, and carbonyl chloride group, which together impart distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

4-(hydroxymethyl)-1,3-benzoxazole-2-carbonyl chloride

InChI

InChI=1S/C9H6ClNO3/c10-8(13)9-11-7-5(4-12)2-1-3-6(7)14-9/h1-3,12H,4H2

InChI Key

VVAMUVMBVPKGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)CO

Origin of Product

United States

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